3-Fluoro-2-iodothiophene

Synthetic methodology Process chemistry Fluorinated building blocks

3-Fluoro-2-iodothiophene (CAS 32431-80-4) is a dihalogenated thiophene building block bearing a fluorine atom at the 3-position and an iodine atom at the 2-position (molecular formula C₄H₂FIS, MW 228.03 g·mol⁻¹, XLogP3-AA = 2.4). The orthogonal reactivity of the C–I bond (primed for oxidative addition in cross-coupling) and the strong electron-withdrawing character of the C–F bond make this compound a strategically differentiated intermediate for constructing π-conjugated materials and fluorinated heterocycles.

Molecular Formula C4H2FIS
Molecular Weight 228.03 g/mol
CAS No. 32431-80-4
Cat. No. B12957042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-iodothiophene
CAS32431-80-4
Molecular FormulaC4H2FIS
Molecular Weight228.03 g/mol
Structural Identifiers
SMILESC1=CSC(=C1F)I
InChIInChI=1S/C4H2FIS/c5-3-1-2-7-4(3)6/h1-2H
InChIKeyDQVUQUDJDGCUDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-iodothiophene (CAS 32431-80-4): Procurement-Grade Overview for Research and Industrial Sourcing


3-Fluoro-2-iodothiophene (CAS 32431-80-4) is a dihalogenated thiophene building block bearing a fluorine atom at the 3-position and an iodine atom at the 2-position (molecular formula C₄H₂FIS, MW 228.03 g·mol⁻¹, XLogP3-AA = 2.4) . The orthogonal reactivity of the C–I bond (primed for oxidative addition in cross-coupling) and the strong electron-withdrawing character of the C–F bond make this compound a strategically differentiated intermediate for constructing π-conjugated materials and fluorinated heterocycles [1]. It has emerged as a key precursor for high-efficiency organic photovoltaic (OPV) polymer donors and fluorinated liquid crystals [2].

Why 3-Fluoro-2-iodothiophene Cannot Be Interchanged with Generic 2-Iodothiophene or 3-Halothiophene Analogs


The C-2 iodine in 3-fluoro-2-iodothiophene is electronically deactivated toward oxidative addition relative to non-fluorinated 2-iodothiophene because the electron-withdrawing 3-fluoro substituent reduces electron density on the thiophene ring, altering oxidative addition kinetics at Pd(0) [1]. Conversely, the C–F substituent simultaneously deepens the HOMO energy level of derived polymers by 0.1–0.3 eV versus non-fluorinated analogs, directly impacting open-circuit voltage (Voc) in photovoltaic devices [2]. Substituting 2-iodothiophene (CAS 3437-95-4) or 2-bromo-3-fluorothiophene (CAS 32431-78-0) where the synthetic strategy requires orthogonal reactivity at the 2-position with simultaneous fluorination at the 3-position would necessitate additional synthetic steps, lower overall yield, and compromise the electronic properties of the final conjugated material [3]. These non-substitutable features are quantified below.

3-Fluoro-2-iodothiophene: Quantitative Differentiation Evidence Against Closest Analogs


Decarboxylative Iodination Yield: 90% for 3-Fluoro-2-iodothiophene vs. 30–49% for Traditional 3-Fluorothiophene Routes

A recently developed one-step decarboxylative iodination of inexpensive 3-fluoro-2-thiophenoic acid with I₂/K₃PO₄ produces 3-fluoro-2-iodothiophene in 90% isolated yield [1]. In contrast, the classical Balz–Schiemann fluorination route to 3-fluorothiophene proceeds in only 30–32% yield [2], while the improved 4-step Schiemann-based route (Pomerantz, Synthesis 2008) achieves 49% overall yield . The decarboxylative iodination approach requires no highly toxic fluorinating reagents (e.g., HF, SF₄, Selectfluor) and no cryogenic conditions, representing a step-economic advantage of approximately 2–3× higher yield in a single synthetic operation.

Synthetic methodology Process chemistry Fluorinated building blocks

Polymer Solar Cell PCE: J52FF (14.83%) vs. Non-Fluorinated J52 (~5.5–8.5%) — Backbone Fluorination via 3-Fluoro-2-iodothiophene

The polymer J52FF, constructed using 3-fluoro-2-iodothiophene as the fluorinated π-bridge monomer, delivers a power conversion efficiency (PCE) of 14.83% (Voc = 0.90 V, Jsc = 23.21 mA cm⁻², FF = 0.71) when blended with the non-fullerene acceptor IT-4F in an inverted device architecture [1]. In direct comparison, the non-fluorinated parent polymer J52 (same backbone without 3-fluoro substitution on the π-bridge) achieves only ~5.51% PCE with ITIC acceptor [2]; even the side-chain-fluorinated analog PFBZ (J52-F) reaches only 10.4% PCE [3]. The 14.83% value for J52FF:IT-4F represents a 2.7× improvement over J52:ITIC and a 43% improvement over PFBZ:ITIC, demonstrating that main-chain backbone fluorination enabled specifically by the 3-fluoro-2-iodothiophene building block is decisive.

Organic photovoltaics Polymer donor design Power conversion efficiency

J52ClF Polymer PCE: 14.59% vs. Non-Fluorinated PBZ-Cl Baseline PCE of 9.7% — A 50% Relative Efficiency Gain

In a controlled head-to-head study, the fluorinated polymer J52ClF (synthesized using 3-fluoro-2-iodothiophene as the key intermediate) achieved a PCE of 14.59% (Voc = 0.93 V, Jsc = 22.67 mA cm⁻², FF = 69.22%, Eloss = 0.57 V) with IT-4F acceptor [1]. The chlorine-substituted but non-fluorinated analog PBZ-Cl delivered only 9.7% PCE under identical device conditions [1]. The 4.89-percentage-point improvement (a relative gain of 50.4%) is accompanied by a 42 nm red-shift in absorption onset and a narrowing of the optical bandgap (Egopt) to 1.82 eV [2]. This comparison isolates the effect of backbone fluorination introduced via 3-fluoro-2-iodothiophene from other structural variations.

Organic solar cells Fluorinated conjugated polymers Non-fullerene acceptors

PM6-F Polymer PCE: 14.90% with IT-4F — Among the Highest Recorded for IT-4F-Based Binary PSCs

The polymer PM6-F, synthesized via a simplified route using 3-fluoro-2-iodothiophene as the fluorinated π-bridge precursor, achieves a PCE of 14.90% (Voc = 0.91 V, Jsc = 23.25 mA cm⁻², FF = 70.42%) with IT-4F acceptor [1]. This outperforms the established fluorinated polymer PM6 (PBDB-T-2F), which bears fluorine only on the benzodithiophene side chains and achieves 13.5% PCE with IT-4F [2]. The PM6-F:IT-4F PCE of 14.90% was among the highest ever recorded for IT-4F-based binary polymer solar cells at the time of publication [1]. PM6-F exhibits a narrower optical bandgap, lower-lying HOMO energy level, and more ordered molecular packing compared to PM6 without fluorine on the main-chain π-bridge [3].

Polymer solar cells Fluorinated donor polymers Binary bulk-heterojunction

HOMO Energy Level Lowering and Coplanar Backbone Conformation: J52FF HOMO = −5.62 eV with Dihedral Angles <2°

The J52FF polymer incorporating 3-fluoro-2-iodothiophene-derived π-bridge units exhibits a low-lying HOMO energy level of −5.62 eV, which is nearly aligned with the LUMO of the IT-4F acceptor, minimizing energy loss (Eloss) in the photovoltaic device [1]. The backbone dihedral angles are constrained to <2°, indicative of an essentially coplanar conformation enforced by intramolecular non-covalent F⋯H, F⋯S, and F⋯π contacts [1]. In the J52ClF system, the optical bandgap is narrowed to 1.82 eV with a 42 nm red-shifted absorption relative to the non-fluorinated PBZ-Cl analog [2]. The fluorine substituent at the 3-position of the thiophene π-bridge, uniquely installed via 3-fluoro-2-iodothiophene, is directly responsible for these non-covalent conformational locks and the resulting electronic structure optimization, effects that cannot be replicated with non-fluorinated (H at C-3) or chloro-substituted (Cl at C-3) thiophene bridges [3].

Electronic structure Molecular planarity Non-covalent conformational locks

3-Fluoro-2-iodothiophene (CAS 32431-80-4): Evidence-Backed Research and Industrial Application Scenarios


High-Efficiency Non-Fullerene Organic Photovoltaic (OPV) Polymer Donor Synthesis

3-Fluoro-2-iodothiophene serves as the critical fluorinated π-bridge monomer for constructing polymer donors (J52FF, J52ClF, PM6-F) that achieve PCEs of 14.59–14.90% with IT-4F acceptor [1]. These PCE values represent a 43–170% improvement over non-fluorinated or side-chain-only fluorinated polymer analogs (baseline PCE range: 5.5–10.4%) as established in evidence dimension #2 and #3 above. The C-2 iodine enables efficient Stille or Suzuki–Miyaura polycondensation, while the C-3 fluorine simultaneously lowers the HOMO energy level (to −5.62 eV in J52FF) and enforces coplanar backbone conformation (dihedral angles <2°) through non-covalent F⋯S and F⋯H interactions [2]. This scenario applies to research groups and industrial R&D teams developing next-generation OPV materials targeting >15% PCE in single-junction devices.

Fluorinated Liquid Crystal Intermediate for Advanced Display and Electro-Optic Materials

Ring-fluorinated thiophenes are established intermediates for ferroelectric and antiferroelectric liquid crystals with improved physical properties (lower viscosity, wider nematic range, higher dielectric anisotropy) compared to phenyl-based liquid crystals [1]. 3-Fluoro-2-iodothiophene enables regioselective Suzuki coupling at the C-2 position (via the iodine leaving group) while retaining the C-3 fluorine for the electronic modulation essential to liquid crystal performance. The decarboxylative iodination route (90% yield) provides a practical supply advantage over traditional Balz–Schiemann-based fluorination routes (30–32% yield) for gram-scale preparation of fluorinated thiophene liquid crystal building blocks [2]. This supports procurement for specialty chemical manufacturers and academic groups synthesizing fluorinated mesogens.

Pharmaceutical Building Block — Fluorinated Heterocyclic Core for Kinase Inhibitor and Bioactive Molecule Synthesis

The orthogonal reactivity of 3-fluoro-2-iodothiophene — an iodine atom primed for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck, Negishi) and a metabolically stable C–F bond that modulates lipophilicity (XLogP3-AA = 2.4) and oxidative metabolism — makes it a versatile intermediate for constructing fluorinated thiophene-containing drug candidates [1]. Thiophene-based kinase inhibitors (e.g., p38α MAPK inhibitors) and MMP12 inhibitors have been reported to benefit from α-fluorothiophene substitution for improved potency and metabolic stability [2]. The 90% synthetic yield and use of inexpensive, readily available 3-fluoro-2-thiophenoic acid as starting material translate to a favorable cost profile for medicinal chemistry groups requiring multi-gram quantities for structure–activity relationship (SAR) exploration .

Conjugated Polymer Research — Model Substrate for Cross-Coupling Methodology Development and Conducting Polymer Synthesis

3-Fluoro-2-iodothiophene serves as a well-defined model substrate for developing and benchmarking Pd-catalyzed cross-coupling methodologies (Suzuki–Miyaura, Stille, Negishi, direct arylation) on electron-deficient heteroaryl iodides [1]. The electron-withdrawing fluorine substituent at C-3 makes the C-2 iodine less electron-rich than in 2-iodothiophene, providing a more challenging and thus more informative test substrate for catalyst development. DFT studies have identified 3-fluorothiophene as the optimal monomer among all mono-, di-, tri-, and tetrafluorothiophenes for conducting polymer synthesis due to superior double-bond delocalization [2]. The high synthetic yield (90%) and commercial availability (97% purity from multiple vendors) make this compound a practical choice for both methodology groups and materials scientists exploring fluorinated polythiophenes for organic electronics .

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